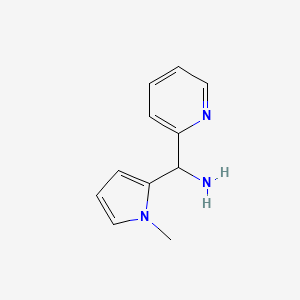![molecular formula C6H6N2O3 B12875227 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)
6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with oxiranes or epoxides, followed by cyclization to form the oxazine ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dihydro derivatives, and substitution reactions can result in various substituted pyrazolooxazine compounds .
Scientific Research Applications
6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Uniqueness
6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione is unique due to its specific ring structure and the presence of both pyrazole and oxazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione |
InChI |
InChI=1S/C6H6N2O3/c9-5-3-4-6(10)11-2-1-8(4)7-5/h3H,1-2H2,(H,7,9) |
InChI Key |
XMAZMUFUANBEAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=CC(=O)NN21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


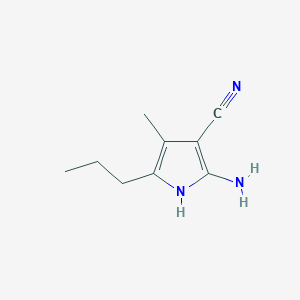
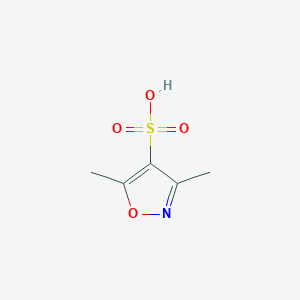
![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)

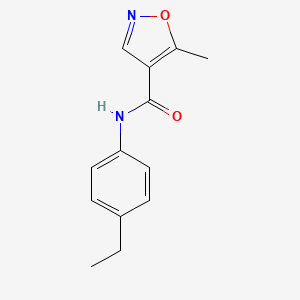
![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)
![2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)


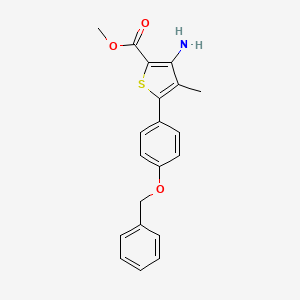
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)
